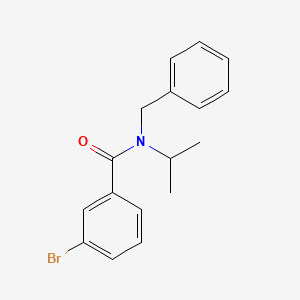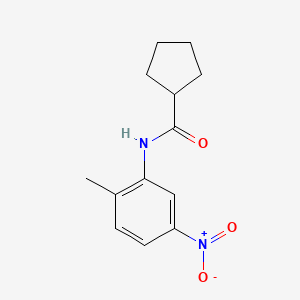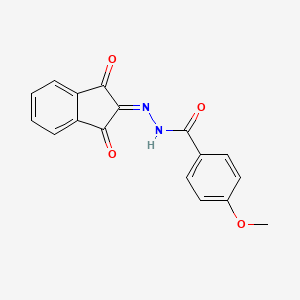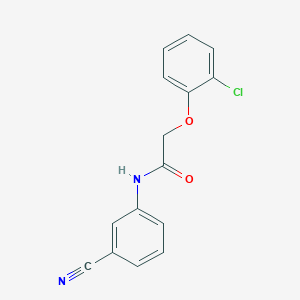
N-benzyl-3-bromo-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-bromo-N-isopropylbenzamide, commonly known as Brn-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Brn-2 is a benzamide derivative that has a bromine atom attached to the benzene ring, and a benzyl and isopropyl group attached to the amide nitrogen.
Wissenschaftliche Forschungsanwendungen
Brn-2 has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Brn-2 has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In organic synthesis, Brn-2 has been used as a building block for the synthesis of various compounds. It has been shown to undergo various chemical reactions such as Suzuki-Miyaura cross-coupling, Heck reaction, and Buchwald-Hartwig amination.
In material science, Brn-2 has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of Brn-2 is not fully understood. However, it has been shown to interact with various cellular targets such as enzymes, receptors, and ion channels. Brn-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Brn-2 has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain.
Biochemical and Physiological Effects:
Brn-2 has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Brn-2 has been shown to cross the blood-brain barrier, indicating its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Brn-2 is its versatility in various fields such as medicinal chemistry, organic synthesis, and material science. It is also relatively easy to synthesize and purify. However, one of the limitations of Brn-2 is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of Brn-2. One potential direction is the development of Brn-2-based drugs for the treatment of inflammation, pain, and cancer. Another direction is the synthesis of novel compounds based on Brn-2 for various applications in organic synthesis and material science. The development of Brn-2-based metal-organic frameworks with improved properties is also an area of interest. Finally, further studies are needed to elucidate the mechanism of action of Brn-2 and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, Brn-2 is a versatile chemical compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its anti-inflammatory, analgesic, and anti-cancer properties make it an attractive candidate for drug development. The synthesis method of Brn-2 is relatively easy, and its mechanism of action is not fully understood. However, further studies are needed to elucidate its mechanism of action and potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of Brn-2 involves the reaction of N-isopropylbenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under reflux conditions. The product is then purified by column chromatography to obtain pure Brn-2.
Eigenschaften
IUPAC Name |
N-benzyl-3-bromo-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-13(2)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(18)11-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALACYQISORDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-bromo-N-propan-2-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)


![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)


![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
